- Iron-Catalyzed Direct Julia-Type Olefination of Alcohols, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

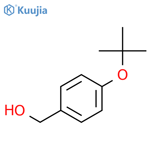

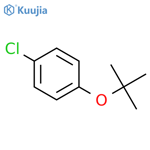

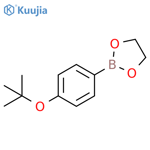

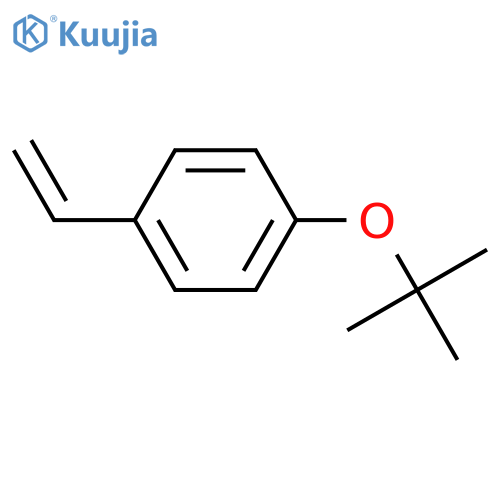

Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

1-(tert-butoxy)-4-ethenylbenzene는 테르트-부톡시기와 비닐기를 포함한 방향족 화합물로, 유기 합성 및 고분자 화학에서 중요한 중간체로 사용됩니다. 이 화합물은 높은 반응성과 안정성을 동시에 가지며, 특히 고분자 합성 시 개시제나 교차결합제(cross-linking agent)로 활용될 수 있습니다. 테르트-부톡시기는 분자의 용해도와 열안정성을 향상시키는 반면, 비닐기는 중합 반응을 통해 다양한 고분자 구조를 형성할 수 있는 기능성을 제공합니다. 이 화합물은 약품, 코팅제, 전자재료 등 다양한 분야에서 적용 가능성이 높으며, 특히 선택적 반응이 필요한 정교한 합성 과정에서 유용합니다.

95418-58-9 structure

상품 이름:1-(tert-butoxy)-4-ethenylbenzene

1-(tert-butoxy)-4-ethenylbenzene 화학적 및 물리적 성질

이름 및 식별자

-

- 4-tert-butoxystyrene

- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene

- 4-T-BUTOXYSTYRENE

- 1-tert-Butoxy-4-vinylbenzene

- p-tert-Butoxystyrene

- 4-tert-Butoxystyrene (stabilized with TBC)

- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)

- 1-(tert-butoxy)-4-ethenylbenzene

- 1-tert-Butoxy-4-vinylbenzene #

- AKOS008996495

- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor

- MFCD00145183

- p-t-butoxy styrene

- Z87001635

- p-tertbutoxystyrene

- p-t-butoxystyrene

- SCHEMBL131860

- DTXSID30341978

- B1443

- 95418-60-3

- 95418-58-9

- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-

- EN300-18637

-

- 인치: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3

- InChIKey: GRFNSWBVXHLTCI-UHFFFAOYSA-N

- 미소: O(C(C)(C)C)C1C=CC(C=C)=CC=1

계산된 속성

- 정밀분자량: 176.12000

- 동위원소 질량: 176.120115130g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 3

- 복잡도: 159

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 9.2Ų

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.936

- 융해점: -38 ºC

- 비등점: 72-73 ºC (0.1 mmHg)

- 플래시 포인트: 207 ºF

- 굴절률: 1.524

- PSA: 9.23000

- LogP: 3.50690

- 용해성: 미확정

1-(tert-butoxy)-4-ethenylbenzene 보안 정보

1-(tert-butoxy)-4-ethenylbenzene 세관 데이터

- 세관 번호:2909309090

- 세관 데이터:

?? ?? ??:

2909309090개요:

2909309090 기타 방향에테르 및 할로겐대파생물\황화\질화파생물(아질화파생물 포함).?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2909309090 기타 방향에테르 및 그 할로겐대, 황화, 질화 또는 아질화 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

1-(tert-butoxy)-4-ethenylbenzene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |

4-tert-Butoxystyrene |

95418-58-9 | 98% | 100g |

¥3584.00 | 2024-04-24 | |

| Enamine | EN300-18637-2.5g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 2.5g |

$29.0 | 2023-09-18 | |

| Chemenu | CM360638-500g |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |

95418-58-9 | 95%+ | 500g |

$1308 | 2024-07-18 | |

| Enamine | EN300-18637-0.25g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 0.25g |

$19.0 | 2023-09-18 | |

| Apollo Scientific | OR315709-5g |

p-tert-Butoxystyrene |

95418-58-9 | 98% | 5g |

£24.00 | 2025-02-19 | |

| Enamine | EN300-18637-10.0g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 10.0g |

$64.0 | 2023-02-08 | |

| 1PlusChem | 1P0060RI-5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 5g |

$38.00 | 2024-04-19 | |

| Aaron | AR0060ZU-2.5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 2.5g |

$53.00 | 2024-07-18 | |

| Aaron | AR0060ZU-500mg |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 500mg |

$52.00 | 2023-12-14 | |

| abcr | AB575993-100ml |

4-tert-Butoxystyrene (stabilized with TBC), 98%; . |

95418-58-9 | 98% | 100ml |

€112.00 | 2024-08-02 |

1-(tert-butoxy)-4-ethenylbenzene 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile

참조

- Improved preparation of 4-tert-butoxystyrene, Japan, , ,

합성 방법 3

반응 조건

1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C

참조

- Preparation of phenenyl compound, China, , ,

합성 방법 4

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h

참조

- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalyst, Inorganica Chimica Acta, 2017, 460, 77-82

합성 방법 5

반응 조건

1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

참조

- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-Edge, Macromolecules (Washington, 2021, 54(1), 488-498

합성 방법 6

반응 조건

참조

- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,

합성 방법 7

합성 방법 8

반응 조건

1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C

참조

- Novel process for producing styrene compound, China, , ,

합성 방법 9

반응 조건

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

참조

- Preparation of 4-tert-butoxystyrene, China, , ,

합성 방법 10

합성 방법 11

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C

참조

- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C

참조

- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,

합성 방법 13

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C

참조

- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2, Chemical Communications (Cambridge, 2019, 55(43), 6130-6133

합성 방법 14

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

참조

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

합성 방법 15

반응 조건

1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

참조

- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,

합성 방법 16

반응 조건

참조

- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox Catalysis, Angewandte Chemie, 2020, 59(1), 197-202

합성 방법 17

반응 조건

참조

- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,

합성 방법 18

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

참조

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7

합성 방법 19

반응 조건

1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

참조

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, Journal of the American Chemical Society, 2009, 131(20), 6961-6963

합성 방법 20

반응 조건

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

참조

- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,

1-(tert-butoxy)-4-ethenylbenzene Raw materials

- [4-(tert-butoxy)phenyl]methanol

- chlorovinylmagnesium

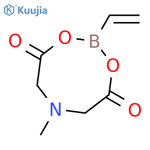

- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione

- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol

- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-

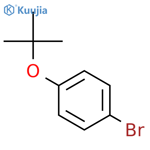

- 1-Bromo-4-tert-butoxybenzene

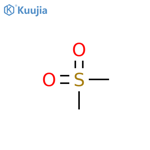

- Dimethyl sulfone

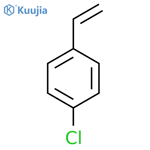

- p-Chlorostyrene

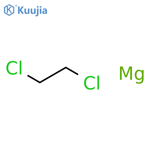

- 1-tert-Butoxy-4-chlorobenzene

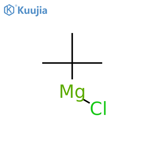

- Tert-Butylmagnesium chloride

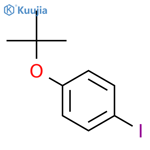

- 1-(tert-butoxy)-4-iodobenzene

1-(tert-butoxy)-4-ethenylbenzene Preparation Products

1-(tert-butoxy)-4-ethenylbenzene 관련 문헌

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene) 관련 제품

- 105612-79-1(Benzene,1-(1,1-dimethylethoxy)-3-ethenyl-)

- 1806962-24-2(4-(Difluoromethyl)-3-methyl-6-nitropyridine-2-acetonitrile)

- 1268334-96-8(2-chloro-4-(1,2,4-oxadiazol-3-yl)pyridine)

- 18418-08-1(Ethyl 2-Hydroxy-3-butynoate)

- 2219374-24-8(3-{(tert-butoxy)carbonylamino}-3-(1,3-thiazol-5-yl)cyclobutane-1-carboxylic acid)

- 1361116-88-2(5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride)

- 1342880-70-9(1-(4-fluoro-2-methylphenyl)cyclopentan-1-amine)

- 858236-77-8(3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride)

- 2171218-72-5(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid)

- 4208-46-2(2-bromo-1-(furan-2-yl)propan-1-one)

추천 공급업체

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:95418-58-9)4-tert-Butoxystyrene

순결:99%

재다:Gram-Ton

가격 ($):문의

Amadis Chemical Company Limited

(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

순결:99%

재다:500g

가격 ($):418.0